![molecular formula C24H26BrN5O2S B4874689 N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4874689.png)
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Overview
Description
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a brominated aromatic amine, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the 2-bromo-4,5-dimethylphenylamine, which is then reacted with various reagents to introduce the triazole and sulfanyl groups. The final step involves the coupling of the triazole derivative with 3-methylbenzamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the brominated aromatic amine are key functional groups that interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Compared to other similar compounds, N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide stands out due to its unique combination of functional groups. Similar compounds include:
- **this compound
- 2-(ALLYLOXY)-5-BROMO-N’-(5-BROMO-2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
- N’-(5-BROMO-2-METHOXYBENZYLIDENE)-2-(2,3-DICHLOROPHENOXY)ACETOHYDRAZIDE
These compounds share some structural similarities but differ in their specific functional groups and overall bioactivity.
Properties
IUPAC Name |
N-[[5-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN5O2S/c1-5-9-30-21(13-26-23(32)18-8-6-7-15(2)10-18)28-29-24(30)33-14-22(31)27-20-12-17(4)16(3)11-19(20)25/h5-8,10-12H,1,9,13-14H2,2-4H3,(H,26,32)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDNLSZYUVGMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C(C(=C3)C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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